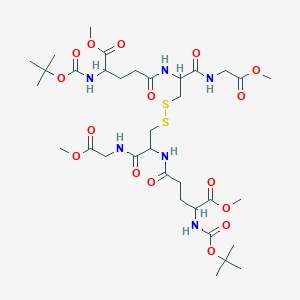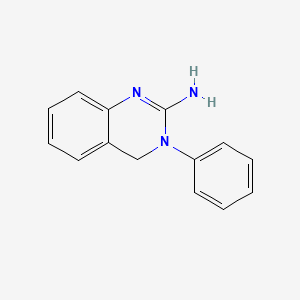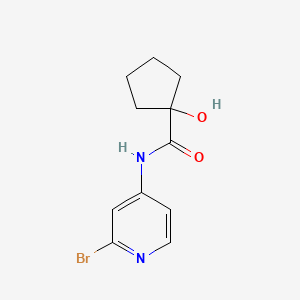
Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups and methoxy (OMe) groups. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe involves multiple steps, including the protection of amino and carboxyl groups, coupling reactions, and deprotection steps. The Boc protecting group is commonly used to protect the amino group, while the methoxy group is used to protect the carboxyl group. The synthesis typically involves the following steps:
- Protection of the amino group with Boc.
- Protection of the carboxyl group with methoxy.
- Coupling of the protected amino acids using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
- Deprotection of the Boc and methoxy groups to obtain the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These synthesizers allow for the efficient and precise assembly of peptides by automating the coupling and deprotection steps. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptides.
化学反应分析
Types of Reactions
Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cysteine residue, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can be used to cleave disulfide bonds formed during oxidation.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and Boc protecting groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide (H2O2), iodine (I2).
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Coupling reagents: DCC, DIC, N-hydroxysuccinimide (NHS).
Major Products Formed
The major products formed from the reactions of this compound include peptides with specific sequences and structures, as well as disulfide-linked peptides resulting from oxidation reactions.
科学研究应用
Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of peptides and peptide-based compounds for various chemical studies.
Biology: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and peptide-based therapeutics.
Industry: Utilized in the production of peptide-based materials and bioconjugates for industrial applications.
作用机制
The mechanism of action of Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe involves its interaction with specific molecular targets and pathways. The compound can form stable peptide bonds and disulfide bonds, which are crucial for its biological activity. The presence of Boc and methoxy protecting groups allows for selective reactions and modifications, enabling the study of specific molecular interactions and pathways.
相似化合物的比较
Similar Compounds
- Boc-DL-glutamic acid gamma-benzyl ester
- Boc-DL-glutamic acid alpha-methyl ester
- Boc-DL-glutamic acid gamma-methyl ester
Uniqueness
Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe is unique due to its specific sequence and the presence of both Boc and methoxy protecting groups. This combination allows for selective reactions and modifications, making it a valuable tool in peptide synthesis and scientific research.
属性
分子式 |
C34H56N6O16S2 |
|---|---|
分子量 |
869.0 g/mol |
IUPAC 名称 |
methyl 5-[[3-[[2-[[5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]disulfanyl]-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C34H56N6O16S2/c1-33(2,3)55-31(49)39-19(29(47)53-9)11-13-23(41)37-21(27(45)35-15-25(43)51-7)17-57-58-18-22(28(46)36-16-26(44)52-8)38-24(42)14-12-20(30(48)54-10)40-32(50)56-34(4,5)6/h19-22H,11-18H2,1-10H3,(H,35,45)(H,36,46)(H,37,41)(H,38,42)(H,39,49)(H,40,50) |
InChI 键 |
ZIHWKVMBSPKULA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC(CSSCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)NCC(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane](/img/structure/B13871566.png)
![3-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B13871569.png)




![1-[(3-Chlorophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine](/img/structure/B13871594.png)
![N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide](/img/structure/B13871599.png)
![6-chloro-2-[1-(3-pyridin-4-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13871603.png)


![7-(4-Methylpyridin-3-yl)-3-pyrazin-2-ylthieno[3,2-b]pyridine](/img/structure/B13871622.png)

